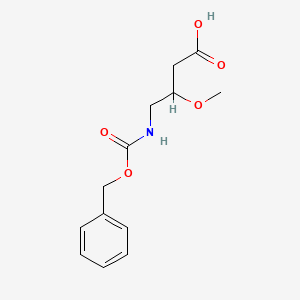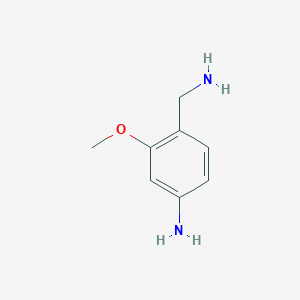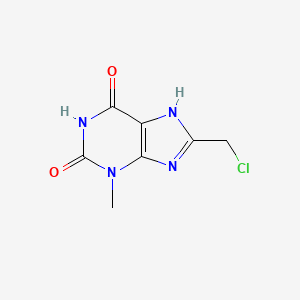
8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method is the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the potential hazards associated with chloromethylating agents and the need to control by-products.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring or the substituents.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Chloromethylation: Chloromethyl methyl ether, zinc chloride, aluminum chloride.
Substitution: Amines, thiols, sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Aminomethyl, thiomethyl derivatives.
Oxidation Products: Hydroxymethyl derivatives.
Reduction Products: Methyl derivatives with reduced functional groups.
Scientific Research Applications
8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: Utilized in the development of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This reactivity can be harnessed for therapeutic purposes, such as inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
8-(hydroxymethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
8-(aminomethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains an aminomethyl group, which can influence its reactivity and biological activity.
Uniqueness
The presence of the chloromethyl group in 8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it particularly reactive towards nucleophiles, enabling the formation of a wide range of derivatives.
Properties
IUPAC Name |
8-(chloromethyl)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-12-5-4(6(13)11-7(12)14)9-3(2-8)10-5/h2H2,1H3,(H,9,10)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKHSDLGRNLBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

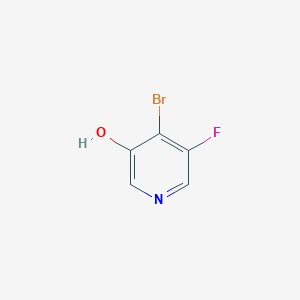
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
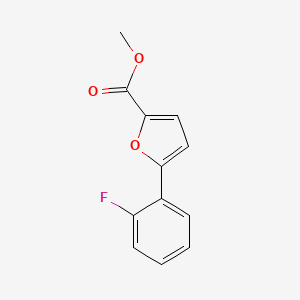
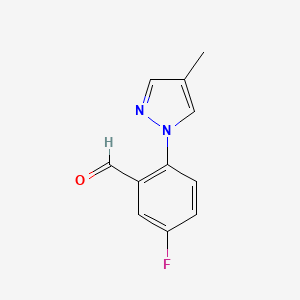
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
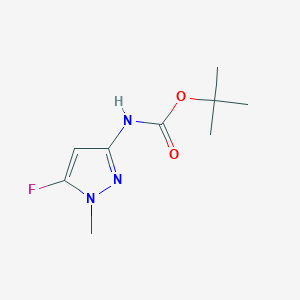
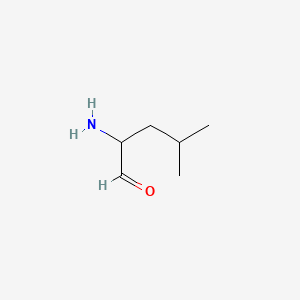
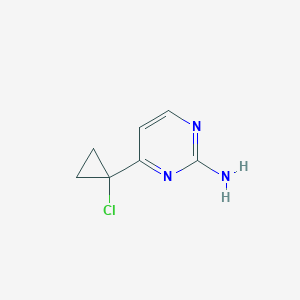
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
